molecular formula C10H21N3O5S2 B6956621 N-[2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]-2-oxoethyl]ethanesulfonamide

N-[2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]-2-oxoethyl]ethanesulfonamide

Cat. No.: B6956621
M. Wt: 327.4 g/mol
InChI Key: MXKGQJSQSUUFKY-UHFFFAOYSA-N
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Description

N-[2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]-2-oxoethyl]ethanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a sulfonamide group, and an ethanesulfonamide moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]-2-oxoethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O5S2/c1-3-19(15,16)12-7-10(14)13-6-4-5-9(13)8-20(17,18)11-2/h9,11-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKGQJSQSUUFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(=O)N1CCCC1CS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]-2-oxoethyl]ethanesulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the sulfonamide group, and the attachment of the ethanesulfonamide moiety. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.

    Attachment of the Ethanesulfonamide Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]-2-oxoethyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]-2-oxoethyl]ethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]-2-oxoethyl]ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]-2-oxoethyl]ethanesulfonamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

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